![molecular formula C13H12N4O3S B1526819 2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1304271-30-4](/img/structure/B1526819.png)

2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Descripción general

Descripción

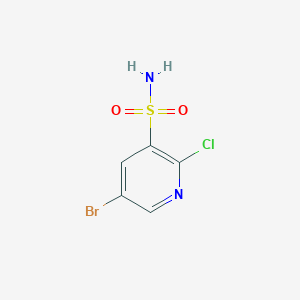

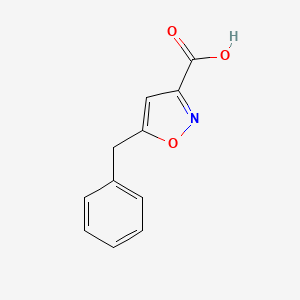

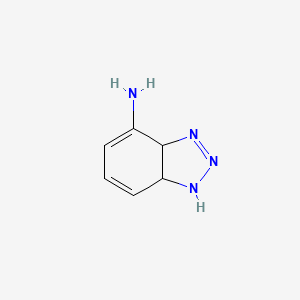

The compound “2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications .

Aplicaciones Científicas De Investigación

Structural Characterization and Analysis

A novel organic-inorganic hybrid perovskite-type hexabromotellurate material was synthesized using a triazole ring-containing amino acid, highlighting the structural versatility and potential for creating new materials. X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) analyses provided insights into the structure, including the protonation of the triazole ring and intermolecular interactions within the hybrid material. This underscores the compound's utility in material science for understanding and designing new hybrid structures (Fizer, Slivka, Sidey, Baumer, & Mariychuk, 2021).

Synthesis and Characterization of Derivatives

Research into Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, derived from acetic acid compounds, has been conducted. The synthesis process and the structural elucidation of these compounds were detailed, showcasing the compound's role in facilitating the development of new pharmacologically active derivatives. Although this involves pharmacological aspects, the focus here is on the synthetic and chemical characterization capabilities of the compound (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

Antitumor Activity and Design of Derivatives

A study on the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including bis-s-triazole sulfanylacetic acid mono-Schiff bases, was carried out to evaluate their antitumor activity. This highlights the compound's potential in medicinal chemistry for designing molecules with targeted biological activities (Guo-qiang Hu, Li-li Hou, Songqiang Xie, & Wen-long Huang, 2008).

Antimicrobial Activity of Benzofuran Derivatives

The synthesis of 2-acetyl benzofuran and its derivatives, followed by the evaluation of their antimicrobial activities, showcases the compound's use in developing new antimicrobial agents. This research contributes to the field of pharmaceutical chemistry by exploring the antimicrobial potential of benzofuran derivatives (Kumar & Karvekar, 2010).

Direcciones Futuras

Benzofuran derivatives have attracted considerable attention due to their wide range of biological activities and potential applications in drug discovery . Therefore, future research may focus on further exploring the therapeutic potential of this compound and developing structure-activity relationships for these derivatives as antimicrobial drugs .

Mecanismo De Acción

Target of action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Triazoles are known to interact with a variety of enzymes and receptors in the body, including cytochrome P450 enzymes and GABA_A receptors.

Propiedades

IUPAC Name |

2-[[4-amino-5-(5-methyl-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-7-2-3-9-8(4-7)5-10(20-9)12-15-16-13(17(12)14)21-6-11(18)19/h2-5H,6,14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBDDOCINLDJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(N3N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)

![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)